![molecular formula C8H6N2O2 B1288937 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 754214-42-1](/img/structure/B1288937.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is a significant building block in organic synthesis and medicinal chemistry due to its unique structure and reactivity . This compound is often used in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may involve the reaction of pyridine derivatives with various reagents to form the desired heterocyclic structure . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled environments .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include trifluoroacetic acid, potassium hydroxide, and various organic solvents. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit FGFRs, which play a crucial role in cell proliferation and cancer progression . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
1H-Pyrrolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
1H-Pyrazolo[3,4-b]pyridine: Known for its use in medicinal chemistry, particularly in the development of kinase inhibitors.
The uniqueness of this compound lies in its specific interactions with biological targets and its versatility in synthetic applications .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article synthesizes recent research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound has the molecular formula and a molecular weight of 162.15 g/mol. Its structure allows for interactions with various biological targets, making it a subject of extensive pharmacological research.
Research indicates that this compound exerts its biological effects primarily through inhibition of fibroblast growth factor receptors (FGFRs) and Janus kinases (JAKs). These pathways are crucial in tumorigenesis and inflammation, respectively.
- FGFR Inhibition : A study demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong potential as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines (4T1 cells) .
- JAK Inhibition : Another study highlighted the compound's ability to selectively inhibit JAK3 with an IC50 value below 0.1 nM while maintaining selectivity against other JAK family members. This selectivity is significant for developing treatments for diseases like rheumatoid arthritis and certain cancers .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Biological Activity | Target | IC50 Value | Effect |
---|---|---|---|
FGFR Inhibition | FGFR1 | 7 nM | Cell proliferation inhibition |
FGFR Inhibition | FGFR2 | 9 nM | Apoptosis induction |
JAK Inhibition | JAK3 | <0.1 nM | Anti-inflammatory effects |
Case Study 1: Anticancer Activity
In a preclinical study involving breast cancer models, the administration of compound 4h led to significant reductions in tumor size and weight compared to control groups. The mechanism was linked to the downregulation of FGFR signaling pathways, which are often upregulated in various cancers .
Case Study 2: Selective JAK Inhibitors
In another investigation focusing on inflammatory diseases, compounds derived from this compound were shown to effectively reduce cytokine production in vitro. This suggests potential applications in treating autoimmune disorders where JAK signaling plays a critical role .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINFYKZXNIJIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619868 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754214-42-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754214-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, and how do they relate to nalidixic acid?
A1: The pyrrolo[2,3-b]pyridine core structure serves as a bioisostere of quinolones, a class of antibacterial agents to which nalidixic acid belongs. This means that pyrrolo[2,3-b]pyridines possess a similar molecular shape and electronic properties to quinolones, potentially mimicking their biological activity. Researchers are interested in synthesizing and investigating these derivatives to explore their potential as novel antibacterial agents, particularly because they may offer advantages such as improved potency, a broader spectrum of activity, or overcoming existing bacterial resistance mechanisms. [, ]
Q2: Can you elaborate on the synthetic approaches used to obtain these compounds and their potential advantages?
A2: The provided research outlines the synthesis of a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives using readily available starting materials like ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. [] Another study describes a concise, three-step synthetic route starting from L-alanine, highlighting the accessibility and efficiency of these methods. [] The development of efficient and scalable synthetic procedures is crucial for further exploration of these compounds' biological activities and potential applications.
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